molecular formula C9H7ClO2S2 B11748091 Benzo[b]thiophene-6-methanesulfonyl chloride

Benzo[b]thiophene-6-methanesulfonyl chloride

Cat. No.: B11748091
M. Wt: 246.7 g/mol
InChI Key: FIICSEWKMRHBSX-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-6-methanesulfonyl chloride is a chemical compound with the molecular formula C9H7ClO2S2 It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[b]thiophene-6-methanesulfonyl chloride can be synthesized through several methods. One common approach involves the iodocyclization and oxidation of alkynes to produce methyl sulfone-containing benzo[b]thiophenes . Another method involves the use of aryne intermediates with alkynyl sulfides to form benzo[b]thiophenes in a one-step intermolecular reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using palladium-catalyzed coupling reactions. These methods are designed to be efficient and cost-effective, allowing for the production of significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-6-methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions with nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, alkynyl sulfides, and aryne intermediates. Reaction conditions often involve mild temperatures and the use of solvents such as toluene .

Major Products Formed

The major products formed from reactions involving this compound include various substituted benzo[b]thiophenes, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry:
Benzo[b]thiophene-6-methanesulfonyl chloride serves as a reagent for introducing sulfonyl chloride groups into organic molecules. This property is essential for synthesizing various heterocyclic compounds, allowing chemists to modify existing structures or create new ones.

Mechanism of Action:
The sulfonyl chloride group in this compound is highly electrophilic, making it susceptible to nucleophilic attacks. This reactivity facilitates the formation of covalent bonds with nucleophiles, leading to the production of diverse derivatives. The molecular targets include amino groups in proteins and peptides, which can be modified to study their structure and function .

Biological Applications

Bioconjugation:
In biological research, this compound is utilized for the modification of biomolecules, such as proteins and peptides. This modification is crucial for studying the interactions and functions of these biomolecules in various biological processes.

Antimicrobial Properties:
Research has shown that derivatives of benzo[b]thiophene exhibit significant antimicrobial activity. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 128 µg/mL against Gram-positive bacteria like Bacillus cereus .

Anticancer Potential:
Studies indicate that benzo[b]thiophene derivatives can inhibit cancer cell proliferation by targeting specific metabolic pathways essential for tumor growth. One notable compound exhibited an IC₅₀ value of 0.29 µM against cancer cells overexpressing phosphoglycerate dehydrogenase (PHGDH), showcasing its strong anticancer activity .

Medicinal Chemistry

Pharmaceutical Development:
this compound is investigated for its potential use as an intermediate in the synthesis of pharmaceutical compounds. Its ability to modify drug candidates enhances the development of new therapeutic agents.

Neurodegenerative Disease Research:
In vitro studies have evaluated the compound's inhibitory effects on human cholinesterase enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease. Compounds derived from this scaffold showed promising IC₅₀ values in cell viability assays on neuroblastoma cells .

Industrial Applications

Specialty Chemicals Production:
The compound is also employed in producing specialty chemicals and materials. Its utility extends to synthesizing dyes, pigments, and polymers, making it valuable in various industrial processes .

Data Tables

Application Area Description Example Findings
Organic ChemistryReagent for introducing sulfonyl groupsUsed in synthesizing heterocyclic compounds
Biological ResearchModification of biomoleculesEffective against Bacillus cereus (MIC = 128 µg/mL)
Medicinal ChemistryIntermediate in drug synthesisIC₅₀ = 0.29 µM against cancer cells
Industrial ChemistryProduction of specialty chemicalsUsed in dyes and polymers

Case Studies

  • Antimicrobial Activity Study:
    A study evaluated various benzo[b]thiophene derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives had MICs ranging from 2.73 to 22.86 µg/mL against multidrug-resistant strains .
  • Anticancer Activity Evaluation:
    In vitro assays conducted on SH-SY5Y neuroblastoma cells revealed that specific derivatives did not exhibit cytotoxic effects at effective concentrations, indicating their potential as therapeutic agents with minimal side effects .
  • Synthesis and Characterization:
    The synthesis of novel benzo[b]thiophenes was achieved using microwave-assisted techniques, resulting in high yields and rapid reaction times. These synthesized compounds were further evaluated for their biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzo[b]thiophene-6-methanesulfonyl chloride include:

  • Benzo[b]thiophene-2-carboxylic acid
  • Benzo[b]thiophene-3-carboxylic acid
  • Benzo[b]thiophene-2-sulfonamide

Biological Activity

Benzo[b]thiophene-6-methanesulfonyl chloride is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, synthesis, and implications for drug development.

Overview of Benzo[b]thiophene Derivatives

Benzo[b]thiophenes are a class of heterocyclic compounds known for their extensive biological activities, including:

  • Antimicrobial : Effective against various bacteria and fungi.
  • Anticancer : Demonstrated cytotoxic effects on multiple cancer cell lines.
  • Anti-inflammatory : Potential to reduce inflammation.
  • Antidepressant : Some derivatives show promise in mood regulation.

The structural features of benzo[b]thiophenes contribute to their pharmacological properties, making them attractive candidates for drug development .

Synthesis of this compound

The synthesis of benzo[b]thiophene derivatives often involves palladium-catalyzed reactions, allowing for the introduction of sulfonyl groups. A notable method includes the electrophilic cyclization of disulfide-containing alkynes, which yields sulfone-substituted benzo[b]thiophenes . The specific compound, this compound, can be synthesized through reactions involving methanesulfonyl chloride, which acts as a reagent to introduce the sulfonyl chloride functionality .

Antimicrobial Activity

Research indicates that benzo[b]thiophene derivatives exhibit significant antimicrobial properties. For instance, certain derivatives have shown minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, highlighting their potential as antimicrobial agents .

CompoundMIC (µg/mL)Target Organism
19128Bacillus cereus
19256Staphylococcus aureus
19256Enterococcus faecalis

Anticancer Activity

Benzo[b]thiophene derivatives have been evaluated for their anticancer properties across various cell lines. In a study screening compounds against the NCI 60 cancer cell line panel, several derivatives exhibited substantial growth inhibition. Notably, compounds with specific substitutions showed IC50 values indicating potent activity against melanoma and breast cancer cell lines .

CompoundIC50 (µM)Cell Line
12e0.49V600EBRAF
12i0.53V600EBRAF
12l0.62V600EBRAF

The mechanism by which this compound exerts its biological effects involves its electrophilic nature as a sulfonyl chloride compound. This allows it to form covalent bonds with nucleophilic sites on biomolecules, such as amino groups in proteins. This reactivity can lead to modifications that alter the structure and function of these biomolecules, potentially impacting various biological pathways .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that specific benzo[b]thiophene derivatives exhibited promising antimicrobial activity against both bacterial and fungal strains, suggesting their potential application in treating infections .
  • Cytotoxicity in Cancer Models : In vitro studies revealed that certain derivatives significantly inhibited the growth of cancer cells, with some compounds showing selectivity toward specific cancer types, indicating their potential as targeted therapies .
  • Structure-Activity Relationship (SAR) : Investigations into the structural modifications of benzo[b]thiophenes have provided insights into how different substituents influence biological activity, guiding future drug design efforts .

Properties

Molecular Formula

C9H7ClO2S2

Molecular Weight

246.7 g/mol

IUPAC Name

1-benzothiophen-6-ylmethanesulfonyl chloride

InChI

InChI=1S/C9H7ClO2S2/c10-14(11,12)6-7-1-2-8-3-4-13-9(8)5-7/h1-5H,6H2

InChI Key

FIICSEWKMRHBSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CS2)CS(=O)(=O)Cl

Origin of Product

United States

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